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Ac-VDVAD-CHO (trifluoroacetate salt)

Cat. No.: B10797125
M. Wt: 657.6 g/mol
InChI Key: CROWZHDWIJEKAB-NVOIZEPQSA-N
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Description

The Central Role of Caspases in Programmed Cell Death (Apoptosis) and Cellular Homeostasis

Caspases are a family of cysteine-aspartic proteases that play a critical role in the controlled dismantling of cellular components during apoptosis. nih.govnih.gov This process of programmed cell death is fundamental for normal development, tissue homeostasis, and the elimination of potentially harmful cells. nih.govnumberanalytics.com The activation of caspases is a tightly controlled cascade of events. nih.gov They are initially synthesized as inactive zymogens and become active through proteolytic processing in response to specific signals.

Caspases can be broadly categorized into initiator caspases (such as caspase-2, -8, -9, and -10) and executioner caspases (such as caspase-3, -6, and -7). creative-diagnostics.com Initiator caspases are activated by specific signaling platforms and in turn, activate the executioner caspases. creative-diagnostics.com These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. numberanalytics.com Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.gov

Overview of Peptide-Based Aldehyde Inhibitors for Cysteine Proteases

The study of caspases has been greatly facilitated by the development of specific inhibitors. Among these, peptide-based aldehyde inhibitors are a significant class. These inhibitors are designed to mimic the natural substrate of the caspase, with a tetrapeptide sequence that is recognized by the enzyme's active site. nih.gov The C-terminal aldehyde group is a key feature, as it reacts with the catalytic cysteine residue in the caspase active site to form a reversible covalent bond. nih.govstemcell.com This interaction blocks the enzyme's activity, allowing researchers to probe the downstream consequences of inhibiting a specific caspase or a subset of caspases. nih.gov The selectivity of these inhibitors is largely determined by the specific amino acid sequence of the peptide. nih.gov

Positioning Ac-VDVAD-CHO (Trifluoroacetate Salt) as a Key Research Probe

Ac-VDVAD-CHO, also known as N-acetyl-L-valyl-L-α-aspartyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, is a synthetic pentapeptide aldehyde that has emerged as a valuable tool for studying specific caspase pathways. caymanchem.com It is particularly recognized for its potent inhibition of caspase-2 and caspase-3. nih.govmedchemexpress.com The "VDVAD" sequence is designed to be recognized by the active site of these caspases. nih.gov The trifluoroacetate (B77799) salt form of this compound is a common formulation for research use. caymanchem.com

While often marketed as a caspase-2 specific inhibitor, research has shown that Ac-VDVAD-CHO also potently inhibits caspase-3. nih.govnih.gov This dual specificity is an important consideration for researchers when interpreting experimental results. The ability of Ac-VDVAD-CHO to permeate cells makes it a useful tool for in vitro studies investigating the roles of caspase-2 and caspase-3 in various cellular processes. aatbio.com

Detailed Research Findings

Extensive research has been conducted to characterize the inhibitory profile of Ac-VDVAD-CHO and to utilize it as a tool to understand caspase function.

Inhibitory Activity of Ac-VDVAD-CHO

Studies have determined the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of Ac-VDVAD-CHO against various caspases. These values provide a quantitative measure of the inhibitor's potency and selectivity.

Caspase TargetInhibition Constant (Ki)IC50 (in vitro)IC50 (cell-based)
Caspase-23.5 nM caymanchem.com46 nM medchemexpress.com1334 nM caymanchem.com
Caspase-31 nM caymanchem.com15 nM medchemexpress.com346 nM caymanchem.com
Caspase-77.5 nM caymanchem.com--

Data sourced from multiple research articles. caymanchem.commedchemexpress.com

The data clearly indicates that Ac-VDVAD-CHO is a potent inhibitor of caspase-2 and caspase-3, with slightly higher potency towards caspase-3 in enzymatic assays. caymanchem.commedchemexpress.com The cell-based IC50 values are higher than the in vitro values, which is expected due to factors such as cell permeability and intracellular stability. caymanchem.com

Applications in Research

Ac-VDVAD-CHO has been instrumental in elucidating the roles of caspase-2 and caspase-3 in various biological contexts. For instance, it has been used to demonstrate that caspase activation is necessary for osteoblastic differentiation. caymanchem.com In studies on murine bone marrow stromal cells, Ac-VDVAD-CHO was shown to inhibit the increase in caspase-2 and -3 activity induced by bone morphogenic protein 4 (BMP4). caymanchem.com It also prevented BMP4-induced cell cycle arrest at the G0/G1 phase in these cells. caymanchem.com

These findings highlight the utility of Ac-VDVAD-CHO as a chemical probe to dissect the specific contributions of caspase-2 and -3 to complex cellular processes. However, due to its dual specificity, researchers often employ it in conjunction with other more selective inhibitors or genetic approaches to confirm the role of a particular caspase. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38F3N5O12 B10797125 Ac-VDVAD-CHO (trifluoroacetate salt)

Properties

Molecular Formula

C25H38F3N5O12

Molecular Weight

657.6 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H37N5O10.C2HF3O2/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32;3-2(4,5)1(6)7/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34);(H,6,7)/t12-,14-,15-,18-,19-;/m0./s1

InChI Key

CROWZHDWIJEKAB-NVOIZEPQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Biochemical Characterization of Ac Vdvad Cho

Mechanism of Action as a Reversible Caspase Inhibitor

Ac-VDVAD-CHO is recognized as a reversible, covalent inhibitor of caspases. This mode of inhibition involves a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a transient covalent bond.

Interaction with the Active Site Cysteine Residue

Caspases are cysteine-aspartic proteases, meaning they utilize a catalytic dyad composed of a cysteine and a histidine residue in their active site to cleave target proteins after an aspartic acid residue. The inhibitory action of Ac-VDVAD-CHO is centered on its interaction with the catalytic cysteine (e.g., Cys163 in Caspase-3 and Cys155 in Caspase-2). nih.gov The peptide portion of the inhibitor guides it into the active site, where the electrophilic carbon of the aldehyde group is positioned for a nucleophilic attack by the thiol group (-SH) of the active site cysteine. nih.gov This results in the formation of a thiohemiacetal, a type of covalent adduct. nih.gov This bond effectively blocks the active site, preventing the enzyme from binding and cleaving its natural substrates.

The peptide sequence VDVAD is crucial for this targeted interaction. The P4 aspartic acid residue, in particular, enhances the affinity of Ac-VDVAD-CHO for certain caspases like Caspase-2 and Caspase-3. acs.org This is achieved through hydrogen bonding interactions with residues in the S4 binding pocket of the caspase. acs.org

Nature of the Aldehyde Warhead and Reversibility

The key to the inhibitor's reversible nature lies in the chemistry of its aldehyde "warhead." Unlike other inhibitors that use warheads like fluoromethyl ketones (FMK) to form irreversible bonds, the thiohemiacetal formed by the aldehyde is inherently unstable and its formation is a reversible reaction. stemcell.com This means that the covalent adduct can dissociate, releasing the inhibitor and restoring the enzyme to its active state.

This reversibility offers a distinct advantage in research applications, allowing for a more controlled and transient inhibition of caspase activity compared to irreversible inhibitors. The equilibrium between the enzyme-inhibitor complex and the free enzyme and inhibitor allows for a dynamic regulation of the target protease.

Specificity and Potency Against Caspase Family Members

The five-amino-acid sequence of Ac-VDVAD-CHO is a critical determinant of its specificity, directing its inhibitory activity primarily towards caspases that recognize this extended motif. It is considered a canonical inhibitor of Caspase-2. nih.gov

Inhibition Kinetics (K_i and IC_50) for Caspase-2, Caspase-3, and Caspase-7

Ac-VDVAD-CHO is a potent inhibitor of Caspase-3 and is also known to be a strong inhibitor of Caspase-2, which is structurally similar in its substrate-binding sites. acs.org In contrast, its inhibition of Caspase-7 is less efficient. acs.org

InhibitorTarget CaspaseK_i (nM)
Ac-VDVAD-CHO Caspase-3 6.5 acs.org
Ac-VDVAD-CHO Caspase-2 Potent inhibitor, specific value not available nih.govnih.gov
Ac-VDVAD-CHO Caspase-7 Weaker inhibitor, specific value not available acs.org

Comparative Selectivity Studies with Other Canonical Caspase Inhibitors

When compared to other well-known caspase inhibitors, the selectivity profile of Ac-VDVAD-CHO becomes more apparent.

Substrate Recognition Motif (VDVAD) and its Influence on Binding

The specificity and potency of the inhibitor Ac-VDVAD-CHO are intrinsically linked to its pentapeptide sequence, Val-Asp-Val-Ala-Asp (VDVAD). This sequence mimics the cleavage site of natural protein substrates, allowing the inhibitor to be recognized and bind to the active site of target caspases. The nature of the amino acid at each position (designated P5 to P1, from N-terminus to C-terminus) and its interaction with the corresponding sub-pockets (S5 to S1) in the caspase enzyme are critical determinants of binding affinity and selectivity.

Caspases, a family of cysteine proteases, exhibit distinct substrate specificities. aatbio.com While many caspases recognize a four-amino-acid sequence, caspase-2 is unique in its preference for a five-amino-acid motif for efficient substrate cleavage. nih.govnih.gov The VDVAD sequence is a preferred substrate motif for caspase-2. nih.gov The inhibitor Ac-VDVAD-CHO leverages this by presenting the full pentapeptide, which influences its interaction profile not only with caspase-2 but also with other caspases, notably caspase-3 and caspase-7. caymanchem.com

The binding of Ac-VDVAD-CHO to caspase-3 has been elucidated through structural and kinetic analyses. acs.orgrcsb.org A key feature is the interaction of the P5 Valine with a hydrophobic S5 binding site on caspase-3, which is formed by the side chains of Phe250 and Phe252. acs.orgrcsb.org This interaction at the S5 site is important for recognition and is shared by caspase-2, but not by other caspases like caspase-7, which lacks an equivalent hydrophobic pocket and thus shows less efficient hydrolysis for substrates with a P5 residue. rcsb.org

Interactions at the other subsites also significantly contribute to the binding profile:

P4 Aspartic acid: The carboxylate group of this residue forms crucial hydrogen bonds that connect different loops of the enzyme, enhancing the affinity for both caspase-2 and caspase-3. acs.org

P3 Valine: This hydrophobic residue interacts with the S3 subsite. In caspase-3, the S3 site is polar, making the interaction with the hydrophobic P3 Valine suboptimal and resulting in weaker inhibition compared to inhibitors with a polar P3 residue, such as Ac-DEVD-CHO. acs.orgrcsb.org

P2 Alanine (B10760859): This residue fits into a hydrophobic S2 groove in the caspase active site. rcsb.org

P1 Aspartic acid: This residue is fundamentally important for recognition by nearly all caspases, fitting into the highly conserved S1 pocket where it forms multiple hydrogen bonds, anchoring the inhibitor for the subsequent covalent interaction of its aldehyde group. acs.orgrcsb.org

The collective effect of these interactions results in potent inhibition of specific caspases. The kinetic importance of the P5 residue is highlighted by the more efficient hydrolysis of substrates containing it by caspase-3, as compared to tetrapeptide substrates lacking a P5 residue. acs.orgrcsb.org

Research Findings on Binding Affinity

Kinetic studies have quantified the inhibitory potency of Ac-VDVAD-CHO against several caspases. The reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) demonstrate its high affinity, particularly for caspases-2 and -3.

Target CaspaseInhibition Constant (Kᵢ)IC₅₀ (Enzymatic Assay)Reference
Caspase-23.5 nM46 nM caymanchem.commedchemexpress.com
Caspase-31.0 nM15 nM caymanchem.commedchemexpress.com
Caspase-77.5 nMN/A caymanchem.com

Summary of VDVAD Residue and Caspase Subsite Interactions

The influence of each residue within the VDVAD motif on binding is a result of specific interactions with the enzyme's subsites.

Inhibitor PositionResidueEnzyme SubsiteInteraction Details and SignificanceReference
P5Valine (Val)S5Interacts with a hydrophobic pocket in Caspase-2 and Caspase-3 (e.g., Phe250, Phe252 in Casp-3), enhancing binding. This site is not conserved in Caspase-7. nih.govacs.orgrcsb.org
P4Aspartic Acid (Asp)S4Forms key hydrogen bonds, increasing affinity for Caspase-2 and -3. acs.org
P3Valine (Val)S3Suboptimal hydrophobic residue for the polar S3 site in Caspase-3, leading to weaker inhibition compared to inhibitors with polar P3 residues. acs.orgrcsb.org
P2Alanine (Ala)S2Binds to a hydrophobic S2 groove. rcsb.org
P1Aspartic Acid (Asp)S1Essential for recognition and anchoring the inhibitor in the active site through strong interactions. rcsb.org

Structural Analysis of Ac Vdvad Cho Caspase Complexes

Crystallographic Studies of Ac-VDVAD-CHO Bound to Caspase-2 and Caspase-3

The three-dimensional structures of Ac-VDVAD-CHO in complex with both Caspase-2 and Caspase-3 have been resolved by X-ray crystallography, providing atomic-level insights into their binding modes. The crystal structure of Ac-VDVAD-CHO bound to Caspase-3 is available under the Protein Data Bank (PDB) identifier 2H65, resolved at a resolution of 2.30 Å. rcsb.org Similarly, the complex with Caspase-2 has been determined and is deposited under PDB ID 3R6G, with a resolution of 2.07 Å. rcsb.org

These crystallographic studies reveal that Ac-VDVAD-CHO binds to both enzymes in a nearly identical fashion. acs.orgnih.gov The inhibitor's C-terminal aldehyde group forms a covalent hemiacetal linkage with the catalytic cysteine residue (Cys155 in Caspase-2 and Cys163 in Caspase-3) in the active site of each enzyme. nih.gov This covalent modification is a key feature of its inhibitory action.

Table 1: Crystallographic Data for Ac-VDVAD-CHO-Caspase Complexes

ComplexPDB IDResolution (Å)
Ac-VDVAD-CHO-Caspase-32H652.30 rcsb.org
Ac-VDVAD-CHO-Caspase-23R6G2.07 rcsb.org

Detailed Mapping of Inhibitor-Enzyme Interactions at the Active Site

The binding of Ac-VDVAD-CHO to the active site of caspases is a highly specific process, governed by a series of interactions between the inhibitor's peptide residues (designated P1 to P5, from the C-terminus to the N-terminus) and the complementary subsites (S1 to S5) of the enzyme.

Analysis of P1-P5 Inhibitor Residues and Complementary S1-S5 Enzyme Subsites

The interactions between the inhibitor and the enzyme subsites are crucial for binding affinity and specificity.

P1-S1 Interaction: The P1 aspartic acid residue of Ac-VDVAD-CHO is a critical determinant for caspase recognition. Its carboxylate side chain is firmly anchored in the highly conserved S1 pocket through a network of hydrogen bonds and ionic interactions with key residues, including arginines and a glutamine. nih.gov In Caspase-3, these interactions involve Arg64, Gln161, and Arg207. nih.gov This strong interaction at the S1 subsite is a common feature for most caspase inhibitors and substrates.

P2-S2 Interaction: The P2 alanine (B10760859) residue of the inhibitor fits into the S2 subsite. In Caspase-3, the S2 pocket is a hydrophobic groove. rcsb.org The nature of the amino acid at the P2 position can significantly influence binding, with a preference for smaller aliphatic residues in Caspase-3. nih.gov

P3-S3 Interaction: The P3 valine of Ac-VDVAD-CHO occupies the S3 subsite. In Caspase-3, the S3 subsite is a more polar, surface-exposed site. rcsb.org Hydrophobic residues like valine at the P3 position are not optimal for the polar S3 site of Caspase-3, which can result in weaker inhibition compared to inhibitors with polar residues at this position. rcsb.org

P4-S4 Interaction: The P4 aspartic acid residue plays a significant role in enhancing the affinity of Ac-VDVAD-CHO for both Caspase-2 and Caspase-3. nih.gov Its carboxylate group forms a bridge between two loops of the enzyme, L3 and L4, through hydrogen bonds with an asparagine on loop L3 (Asn208 in Caspase-3) and a phenylalanine on loop L4 (Phe250 in Caspase-3). acs.orgnih.gov The asparagine in loop L3 is conserved only in caspases-2, -3, and -8, contributing to some level of selectivity. nih.gov

P5-S5 Interaction: Caspase-2 and Caspase-3 possess a hydrophobic S5 subsite that accommodates the P5 valine of Ac-VDVAD-CHO. rcsb.org In Caspase-3, the side chains of Phe250 and Phe252 create this hydrophobic pocket and interact with the P5 valine. rcsb.org This interaction is important for the more efficient hydrolysis of substrates containing a P5 residue. rcsb.org Caspase-2 also has a preference for an occupied S5 subsite, a feature that distinguishes it from many other caspases. nih.gov

Table 2: Key Interactions between Ac-VDVAD-CHO and Caspase-3 (PDB: 2H65)

Inhibitor ResidueEnzyme SubsiteKey Interacting Enzyme ResiduesType of Interaction
P1-AspS1Arg64, Gln161, Arg207 nih.govHydrogen bonds, Ionic interactions
P2-AlaS2Hydrophobic groove rcsb.orgvan der Waals forces
P3-ValS3Polar surface site rcsb.orgSuboptimal hydrophobic interaction
P4-AspS4Asn208 (L3), Phe250 (L4) acs.orgnih.govHydrogen bonds
P5-ValS5Phe250, Phe252 rcsb.orgHydrophobic interactions

Influence of Specific Amino Acid Side Chains on Binding Affinity and Selectivity

The specific amino acid side chains of both the inhibitor and the enzyme play a crucial role in determining the binding affinity and selectivity of Ac-VDVAD-CHO.

The hydrophobic nature of the P3 valine in Ac-VDVAD-CHO is considered suboptimal for the polar S3 site of Caspase-3, leading to weaker inhibition compared to inhibitors with a more favorable P3 residue like glutamic acid (as in Ac-DEVD-CHO). rcsb.org

The presence of a hydrophobic S5 binding site in both Caspase-2 and Caspase-3, which interacts with the P5 valine, is a key factor for their recognition of pentapeptide substrates. rcsb.org This feature is not present in several other caspases, such as -1, -7, -8, and -9, contributing to the selectivity of Ac-VDVAD-CHO. rcsb.org

In Caspase-2, two residues, Thr-380 and Tyr-420, are critical for the recognition of the P5 residue. rcsb.org Mutations in these residues have been shown to significantly reduce the catalytic efficiency of the enzyme. rcsb.org The interaction between the P5 residue and these specific amino acids in Caspase-2 is a distinguishing feature compared to other caspases.

Conformational Dynamics of Caspases Upon Ac-VDVAD-CHO Binding

The binding of Ac-VDVAD-CHO induces conformational changes in the caspase enzymes. A notable change observed in the crystal structure of the Caspase-3 complex is the movement of loops surrounding the active site. rcsb.org Specifically, the interaction of the P5 valine with the S5 subsite, formed by Phe250 and Phe252, causes these residues to enclose the substrate-binding site. rcsb.org This conformational shift effectively closes the binding pocket, securing the inhibitor. nih.gov

In Caspase-2, a comparison of the apo (unbound) and inhibitor-bound structures reveals that the binding of Ac-VDVAD-CHO leads to significant rearrangements in the active site loops. rcsb.org One proposed mechanism for Caspase-2 activation involves the disruption of a salt bridge between Glu-217 and Arg-378 upon substrate or inhibitor binding. rcsb.org The binding of the inhibitor stabilizes an active conformation of the enzyme. These dynamic changes highlight that the enzyme is not a rigid scaffold but rather a flexible entity that adapts to the ligand, a crucial aspect for its function and inhibition. nih.gov

Applications in Dissecting Apoptotic and Cell Death Pathways

Elucidating Caspase-Dependent Apoptotic Mechanisms

Ac-VDVAD-CHO is instrumental in clarifying the mechanisms that are reliant on caspase activity. It acts as a selective inhibitor, primarily targeting caspase-2 and caspase-3, with inhibitory constants (Ki) of 3.5 nM and 1 nM, respectively. It also shows inhibitory activity against caspase-7 with a Ki of 7.5 nM. biomol.com

In laboratory settings, Ac-VDVAD-CHO is used to modulate the activation of caspases, a family of cysteine proteases that are key players in apoptosis. By binding to the active site of these enzymes, it can prevent the initiation of the proteolytic cascade that leads to cell death. For example, in studies involving murine bone marrow stromal cells (MC3T3-E1), Ac-VDVAD-CHO has been shown to inhibit the increase in caspase-2 and caspase-3 activity that is induced by bone morphogenic protein 4 (BMP4). biomol.com This allows researchers to study the events that occur upstream and downstream of caspase activation.

The inhibitory effect of Ac-VDVAD-CHO is reversible, which is a characteristic of aldehyde-based caspase inhibitors. This feature can be useful in experimental designs where a temporary block of caspase activity is desired.

Table 1: Inhibitory Activity of Ac-VDVAD-CHO in Cellular Assays

Cell LineInducerEffect of Ac-VDVAD-CHOIC50 (nM)
MC3T3-E1BMP4Inhibition of caspase-2 and -3 activity1334 (caspase-2), 346 (caspase-3) biomol.com

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in cell-based assays.

Once caspases are activated, they cleave a specific set of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Ac-VDVAD-CHO can be used to block these downstream events, helping to identify the substrates of the targeted caspases and understand their role in the dismantling of the cell. For instance, the cleavage of poly (ADP-ribose) polymerase (PARP) is a well-known event in apoptosis mediated by caspase-3. bdbiosciences.com By using inhibitors like Ac-VDVAD-CHO, researchers can confirm whether PARP cleavage in a particular experimental system is indeed caspase-dependent.

Discriminating Caspase-Mediated vs. Caspase-Independent Cell Death

Not all forms of programmed cell death are dependent on caspases. The use of caspase inhibitors like Ac-VDVAD-CHO is crucial for distinguishing between caspase-dependent apoptosis and caspase-independent cell death pathways. If the application of Ac-VDVAD-CHO prevents cell death in a given model, it strongly suggests that the process is mediated by the caspases it inhibits. Conversely, if cell death proceeds even in the presence of the inhibitor, it points towards the involvement of alternative, caspase-independent mechanisms. This distinction is fundamental to fully understanding the diverse ways in which a cell can be eliminated.

Research on Specific Cellular Responses to Stress and Apoptotic Stimuli

Cells can initiate apoptosis in response to a wide variety of internal and external signals, including cellular stress and specific apoptotic stimuli. Ac-VDVAD-CHO is a useful tool for investigating how cells respond to these triggers.

Various cellular stressors, such as oxidative stress or DNA damage, can induce apoptosis. Research has shown that caspase inhibitors can prevent the cell death phenotypes associated with these stressors. For example, the related inhibitor Ac-DEVD-CHO has been demonstrated to block apoptosis induced by hydrogen peroxide in lens epithelial cells, suggesting a role for caspase-3 in oxidative stress-induced cell death. nih.gov Similarly, Ac-VDVAD-CHO can be employed to determine the extent to which caspase-2 and caspase-3 are involved in cell death triggered by specific stress stimuli. In MC3T3-E1 cells, Ac-VDVAD-CHO was found to inhibit cell cycle arrest at the G0/G1 phase induced by BMP4, indicating a role for these caspases in the cellular response to this growth factor. biomol.com

Apoptosis is characterized by dramatic changes in cell morphology, including chromatin condensation, nuclear shrinkage, and the formation of apoptotic bodies. researchgate.net These changes are often the result of the cleavage of specific structural proteins by caspases. By inhibiting caspases with Ac-VDVAD-CHO, researchers can investigate which morphological alterations are dependent on the activity of these proteases. For example, if the inhibitor prevents nuclear condensation or fragmentation, it indicates that these processes are downstream of caspase-2 or caspase-3 activation in that particular cellular context. Studies with the related inhibitor Ac-DEVD-CHO have shown that while it can prevent some features of apoptosis, such as the formation of surface blebs and the redistribution of PARP, it may not inhibit nuclear condensation induced by other factors, highlighting the complexity of these morphological changes. researchgate.net

Methodological Considerations in Ac Vdvad Cho Research

In Vitro Enzyme Assays for Caspase Activity and Inhibition

To quantify the inhibitory effect of Ac-VDVAD-CHO on caspase activity, researchers employ in vitro enzyme assays. These assays are fundamental in determining the potency and selectivity of the inhibitor.

Spectrophotometric and Fluorometric Assay Techniques

Spectrophotometric and fluorometric assays are the most common methods for measuring caspase activity and its inhibition by compounds like Ac-VDVAD-CHO. nih.gov These techniques rely on synthetic substrates that, when cleaved by an active caspase, release a chromophore or a fluorophore, which can be quantified.

In spectrophotometric assays , a caspase substrate is labeled with a chromogenic molecule, such as p-nitroaniline (pNA). merckmillipore.comcephamls.com The cleavage of the substrate by the caspase releases pNA, which can be detected by measuring the absorbance of light at a specific wavelength, typically 405 nm. merckmillipore.comcephamls.com The increase in absorbance is directly proportional to the caspase activity.

Fluorometric assays offer a more sensitive alternative. bio-rad.com In this approach, the caspase substrate is conjugated to a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). nih.govsigmaaldrich.com Upon cleavage by the caspase, the fluorophore is released, and its fluorescence can be measured using a spectrofluorometer. sigmaaldrich.combdbiosciences.com The excitation and emission wavelengths are specific to the fluorophore used; for instance, AMC has an excitation around 360-380 nm and an emission around 440-460 nm, while AFC has an excitation of approximately 400 nm and an emission around 480-520 nm. sigmaaldrich.combdbiosciences.combdbiosciences.com

The inhibitory effect of Ac-VDVAD-CHO is determined by performing these assays in the presence and absence of the compound. A reduction in the colorimetric or fluorescent signal indicates inhibition of caspase activity.

Considerations for Substrate Selection (e.g., Z-VDVAD-AFC, Ac-DEVD-AMC)

The choice of substrate is critical for accurately assessing the activity of specific caspases. Different caspases exhibit preferences for particular amino acid sequences. For instance, caspase-2 and caspase-3, the primary targets of Ac-VDVAD-CHO, recognize the VDVAD and DEVD sequences, respectively. cephamls.comselleckchem.com

Z-VDVAD-AFC and Ac-VDVAD-pNA are substrates designed to be selective for caspase-2. cephamls.combio-rad.com The VDVAD sequence mimics the cleavage site recognized by caspase-2.

Ac-DEVD-AMC and Ac-DEVD-pNA are widely used substrates for caspase-3 and caspase-7. merckmillipore.combdbiosciences.commedchemexpress.comkrishgenbiosystems.com The DEVD sequence is derived from the cleavage site in PARP, a well-known substrate of caspase-3. bdbiosciences.com

Other substrates like Z-DEVD-AMC and Ac-DEVD-AFC are also utilized for measuring caspase-3 activity. bdbiosciences.comkrishgenbiosystems.commedchemexpress.com

The selection of the appropriate substrate is crucial for ensuring the specificity of the assay and for accurately determining the inhibitory profile of Ac-VDVAD-CHO against its target caspases. The use of a panel of substrates with different specificities can help to profile the inhibitor against a range of caspases.

SubstrateTarget Caspase(s)Reporter GroupDetection Method
Ac-VDVAD-pNACaspase-2p-nitroaniline (pNA)Spectrophotometry (405 nm) cephamls.com
Z-VDVAD-AFCCaspase-27-amino-4-trifluoromethyl coumarin (AFC)Fluorometry bio-rad.com
Ac-DEVD-AMCCaspase-3, Caspase-77-amino-4-methylcoumarin (AMC)Fluorometry (Ex: ~380 nm, Em: ~460 nm) sigmaaldrich.combdbiosciences.com
Ac-DEVD-pNACaspase-3p-nitroaniline (pNA)Spectrophotometry (405 nm) merckmillipore.com
Ac-DEVD-AFCCaspase-37-amino-4-trifluoromethyl coumarin (AFC)Fluorometry (Ex: 400 nm, Em: ~505 nm) bdbiosciences.com
Z-DEVD-AFCCaspase-37-amino-4-trifluoromethyl coumarin (AFC)Fluorometry scbt.com
Z-DEVD-AMCCaspase-37-amino-4-methylcoumarin (AMC)Fluorometry medchemexpress.commedchemexpress.com

Cellular Assays for Apoptosis and Cell Death Evaluation

To understand the effects of Ac-VDVAD-CHO in a more biologically relevant context, researchers utilize a variety of cellular assays. These assays allow for the evaluation of the compound's ability to inhibit apoptosis and other forms of cell death within intact cells or cell populations.

Detection of Caspase Activity in Cell Lysates and Intact Cells

Caspase activity can be measured directly in cells that have been treated with an apoptosis-inducing agent and Ac-VDVAD-CHO.

Intact Cells: To study caspase activity in living cells, cell-permeable fluorogenic substrates are used. nih.gov These substrates can cross the cell membrane and are cleaved by active caspases within the cell, leading to an increase in fluorescence that can be detected by fluorescence microscopy or flow cytometry. nih.gov This approach provides information at the single-cell level.

Monitoring Apoptotic Markers (e.g., DNA Fragmentation, Membrane Permeabilization)

Beyond directly measuring caspase activity, the efficacy of Ac-VDVAD-CHO in preventing apoptosis is often assessed by monitoring key downstream apoptotic events.

DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. wikipedia.org This can be visualized by agarose (B213101) gel electrophoresis, where the fragmented DNA appears as a characteristic "ladder". The ability of Ac-VDVAD-CHO to prevent or reduce this DNA laddering is a strong indicator of its anti-apoptotic activity. researchgate.net Another method to detect DNA fragmentation is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which can be analyzed by flow cytometry or microscopy. wikipedia.orgsigmaaldrich.com

Membrane Permeabilization: Early in apoptosis, the plasma membrane undergoes changes, including the externalization of phosphatidylserine (B164497) (PS). sigmaaldrich.com This can be detected using Annexin V, a protein that binds with high affinity to PS. sigmaaldrich.com Cells are co-stained with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). researchgate.net Flow cytometry is typically used for this analysis. researchgate.net

Experimental Design for Specificity Validation using Ac-VDVAD-CHO

Validating the specificity of Ac-VDVAD-CHO is crucial to ensure that its observed effects are indeed due to the inhibition of its intended caspase targets.

A well-designed experiment for specificity validation would involve several key components:

Induction of Apoptosis: Utilize a well-characterized apoptosis-inducing agent to trigger the caspase cascade in a chosen cell line.

Dose-Response Analysis: Treat the cells with a range of concentrations of Ac-VDVAD-CHO to determine the dose at which it effectively inhibits the apoptotic phenotype being measured (e.g., caspase activity, DNA fragmentation).

Use of Multiple Caspase Substrates: In parallel in vitro or cell lysate-based assays, assess the inhibitory activity of Ac-VDVAD-CHO against a panel of caspases using substrates with different specificities (e.g., substrates for caspase-3, caspase-8, caspase-9). This helps to confirm its selectivity for caspase-2 and -3 over other caspases. selleckchem.com

Control Inhibitors: Include other caspase inhibitors with known specificities as controls. For example, comparing the effects of Ac-VDVAD-CHO with a pan-caspase inhibitor like Z-VAD-FMK or a more specific caspase-3 inhibitor like Ac-DEVD-CHO can provide valuable insights into its relative specificity. selleckchem.comnih.gov

Biochemical and Morphological Correlation: Correlate the biochemical data (caspase activity) with morphological changes characteristic of apoptosis (e.g., nuclear condensation, cell shrinkage) observed through microscopy.

Advancements in Caspase Inhibitor Design Inspired by Ac Vdvad Cho

Rational Design Strategies for Enhanced Caspase Selectivity

The challenge in developing caspase-selective inhibitors lies in the high degree of homology among the active sites of different caspase family members. nih.govacs.org All caspases recognize an aspartic acid residue at the P1 position of their substrates, making it difficult to achieve specificity. nih.gov However, subtle differences in the substrate-binding pockets, particularly the S2 and S5 subsites, have been exploited to design inhibitors with improved selectivity. nih.gov

Peptide Modifications at P2 and P5 Positions for Improved Specificity (e.g., for Caspase-2)

Researchers have focused on modifying the P2 and P5 positions of the VDVAD peptide sequence to enhance selectivity for caspase-2. nih.govacs.org Caspase-2 is unique in that it prefers a five-amino-acid recognition sequence, with the S5 subsite playing a key role in substrate binding. nih.gov Furthermore, the S2 pocket of caspase-2 can accommodate larger residues compared to caspase-3. nih.gov

One strategy involves introducing sterically demanding or positively charged amino acids at the P2 position. nih.gov For instance, the substitution of the P2 alanine (B10760859) in Ac-VDVAD-CHO with 2,3-diaminobutyric acid (Dab) resulted in Ac-VDV(Dab)D-CHO, a compound with up to 27.7-fold greater selectivity for caspase-2 over caspase-3. nih.govacs.org This increased selectivity is attributed to the unfavorable steric interactions the Dab side chain would have within the more confined S2 pocket of caspase-3. nih.gov

Computational docking studies have been instrumental in understanding these interactions. nih.gov By modeling the binding of various pentapeptides to the active sites of both caspase-2 and caspase-3, researchers can predict which modifications are likely to enhance selectivity. nih.govacs.org

Docking Scores and Selectivity of Ac-VDVAD-CHO Derivatives
CompoundModificationPredicted Caspase-2 Binding ScorePredicted Caspase-3 Binding ScoreObserved Selectivity (Caspase-2 vs. Caspase-3)
Ac-VDVAD-CHONone--Baseline
Ac-VDV(Dab)D-CHOP2 Alanine to Dab--Up to 27.7-fold
Ac-YKPVD-CHOSequence from Tau protein-9.348-9.616Weaker binding than Ac-VDVAD-CHO

Development of Peptidomimetic Inhibitors with Novel Scaffolds

To overcome the limitations of peptide-based inhibitors, such as poor bioavailability and rapid degradation, researchers have developed peptidomimetics. nih.gov These molecules mimic the structure and function of peptides but possess more drug-like properties. nih.gov The design of these inhibitors often involves replacing parts of the peptide backbone with more stable chemical moieties while retaining the key pharmacophoric features necessary for caspase binding. nih.gov

For example, the pyridazinodiazepine scaffold has been used to create caspase-1 inhibitors with reduced peptide character but high affinity. nih.gov Another approach involves using scaffolds like the avian pancreatic polypeptide to stabilize helical structures that can target allosteric sites, such as the dimerization interface of caspase-9. nih.gov While not directly derived from Ac-VDVAD-CHO, the principles of mimicking key peptide interactions are central to these designs.

Structure-Guided Optimization of Ac-VDVAD-CHO Derivatives

X-ray crystallography and computational modeling have been pivotal in the structure-guided optimization of Ac-VDVAD-CHO derivatives. nih.gov By examining the crystal structures of Ac-VDVAD-CHO in complex with caspases, researchers can identify key hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. nih.gov This information allows for the rational design of modifications aimed at improving potency and selectivity. nih.gov

For instance, the observation that the P4 aspartic acid in Ac-VDVAD-CHO enhances affinity for both caspase-2 and caspase-3 has guided efforts to maintain this interaction while introducing selectivity-enhancing modifications at other positions. nih.gov Similarly, understanding the structural basis for the increased selectivity of compounds like Ac-VDV(Dab)D-CHO allows for further refinement of the P2 substituent to maximize caspase-2 inhibition while minimizing off-target effects. nih.gov

Engineering Irreversible Caspase Inhibitors Based on Peptide Scaffolds

While peptide aldehydes like Ac-VDVAD-CHO are typically reversible inhibitors, there is significant interest in developing irreversible inhibitors for certain research and therapeutic applications. nih.govcaymanchem.com Irreversible inhibitors form a covalent bond with the catalytic cysteine residue in the caspase active site, leading to permanent inactivation of the enzyme. nih.govscbt.com

Commonly used "warheads" for engineering irreversible caspase inhibitors include halomethyl ketones (e.g., fluoromethyl ketone, FMK; chloromethyl ketone, CMK) and acyloxymethylketones (AOMK). nih.govbiorxiv.org These electrophilic groups react with the thiol of the active site cysteine. nih.gov

The peptide portion of these irreversible inhibitors determines their selectivity for specific caspases. nih.gov Therefore, the VDVAD sequence from Ac-VDVAD-CHO can be, and has been, coupled with an irreversible warhead to create a potent and selective irreversible inhibitor of caspase-2. The design principle involves retaining the peptide sequence responsible for targeting the desired caspase and replacing the reversible aldehyde group with a moiety that forms a stable covalent bond. For example, Z-VAD-FMK is a well-known broad-spectrum irreversible caspase inhibitor. nih.govscbt.com

While effective, some irreversible inhibitors, such as those containing FMK, have shown toxicity in vivo, limiting their therapeutic potential. nih.gov This has driven the development of alternative warheads and peptidomimetic scaffolds to create safer and more effective irreversible caspase inhibitors. nih.gov

Emerging Research Directions and Unresolved Questions

Unraveling the Precise Biological Roles of Caspases through Specific Inhibition

A significant challenge in the field has been the delineation of the specific functions of individual caspases, a task complicated by the overlapping substrate specificities of these enzymes. Ac-VDVAD-CHO, while often marketed as a caspase-2 inhibitor, also potently inhibits caspase-3 and other caspases, making it difficult to attribute observed effects to the inhibition of a single caspase. nih.govnih.gov This lack of specificity has been a major hurdle in unequivocally defining the precise roles of caspase-2 in various cellular processes.

The quest for more selective inhibitors is a vibrant area of research. The VDVAD sequence, while optimal for caspase-2 recognition, is also efficiently cleaved by caspase-3. nih.gov This has prompted researchers to modify the Ac-VDVAD-CHO scaffold to enhance its selectivity for caspase-2. These efforts underscore the critical need for highly specific inhibitors to dissect the distinct contributions of individual caspases to both health and disease, moving beyond the broad-spectrum inhibition offered by compounds like Ac-VDVAD-CHO. The development of such tools is paramount to clarifying the often-conflicting results obtained using less specific reagents.

Investigations into Non-Apoptotic Functions of Caspases Modulated by Ac-VDVAD-CHO

Increasing evidence suggests that caspases, including caspase-2, play crucial roles in a variety of non-apoptotic cellular processes. These include cell cycle regulation, DNA damage repair, and neuroinflammation, among others. patsnap.comnih.gov The inhibition of caspase-2 has been implicated in modulating these pathways, opening up new therapeutic possibilities for a range of diseases.

For instance, caspase-2 has been linked to cell cycle control and the maintenance of genomic stability. patsnap.com Studies have suggested that caspase-2 can be activated in response to DNA damage and may participate in cell cycle arrest to allow for repair. While direct studies extensively using Ac-VDVAD-CHO to probe these specific non-apoptotic functions are still emerging, the compound serves as a tool to modulate caspase activity in these contexts, helping to uncover these less understood roles. nih.gov

Furthermore, research into neurodegenerative conditions like Alzheimer's disease has pointed to the involvement of caspases in neuronal apoptosis and inflammation. patsnap.com Inhibition of caspase-2 is being explored as a potential therapeutic strategy to mitigate neuronal loss and cognitive decline. The use of inhibitors like Ac-VDVAD-CHO in preclinical models of neurodegeneration is contributing to our understanding of the complex interplay between caspases and neuroinflammatory processes. patsnap.com

Development of Advanced Probes for Spatiotemporal Caspase Activity Mapping

To overcome the limitations of broad-spectrum inhibitors and to gain a more dynamic understanding of caspase activity, there is a growing emphasis on the development of advanced chemical probes. These probes are designed for the sensitive and specific detection of active caspases within their native cellular environment, allowing for real-time spatiotemporal mapping of their activity.

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy for the functional analysis of enzymes, including caspases. nih.govrsc.org This technique utilizes reactive chemical probes that covalently bind to the active site of target enzymes. The development of probes based on the VDVAD peptide sequence, the recognition motif of Ac-VDVAD-CHO, is a promising approach to create tools with enhanced selectivity for caspase-2. These probes can be tagged with reporter molecules, such as fluorophores or biotin, to enable visualization and identification of active caspases in complex biological samples.

The design of such probes often involves modifying the peptide backbone or incorporating unnatural amino acids to fine-tune their binding affinity and selectivity for specific caspases. The ultimate goal is to generate a toolkit of highly specific probes that can be used to monitor the activity of individual caspases during various cellular processes, providing a more granular view of their function than can be achieved with traditional inhibitors alone.

Integration of Proteomic and Systems Biology Approaches

To fully comprehend the multifaceted roles of caspases and the consequences of their inhibition by compounds like Ac-VDVAD-CHO, researchers are increasingly turning to proteomics and systems biology. These approaches provide a global view of the cellular changes that occur upon caspase modulation, moving beyond the analysis of a few select proteins.

Quantitative mass spectrometry-based proteomics has been instrumental in identifying the substrates of various caspases on a large scale. pnas.org By analyzing the proteins that are cleaved following caspase activation, researchers can identify the downstream pathways that are regulated by these enzymes. For example, proteomic analysis of cells treated with caspase activators can reveal the specific set of proteins cleaved by caspase-2, shedding light on its unique functions. While not always employing Ac-VDVAD-CHO directly, these studies often investigate the VDVAD cleavage motif, providing a wealth of data relevant to the inhibitor's mechanism of action. nih.govpnas.org

Systems biology approaches aim to integrate these large-scale datasets to construct comprehensive models of caspase signaling networks. By combining proteomic data with other 'omics' data, such as transcriptomics and metabolomics, researchers can create a more holistic picture of how caspase inhibition affects the entire cellular system. This integrated approach is essential for understanding the complex and often context-dependent roles of caspases and for predicting the broader consequences of therapeutic interventions that target these enzymes. The application of these powerful technologies will undoubtedly continue to refine our understanding of the intricate cellular processes governed by caspases and the full spectrum of effects induced by inhibitors like Ac-VDVAD-CHO.

Q & A

Q. How is Ac-VDVAD-CHO (trifluoroacetate salt) synthesized and characterized for research applications?

  • Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) of the Ac-VDVAD-CHO peptide sequence, followed by counterion exchange with trifluoroacetic acid (TFA) to form the trifluoroacetate salt. Purification is achieved via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA. Characterization employs mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify structural integrity. Residual TFA content can be quantified using ion chromatography calibrated against TFA stock standards (0.1 mg/mL) .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer : Store the compound desiccated at –20°C to prevent hydrolysis of the aldehyde moiety. Handle in a fume hood to avoid inhalation of trifluoroacetate aerosols. Use nitrile gloves and lab coats, as trifluoroacetate salts can penetrate latex and cause skin irritation. Safety data sheets for analogous trifluoroacetate salts recommend avoiding aqueous solutions in non-pH-controlled environments to minimize decomposition .

Q. How can researchers quantify residual trifluoroacetate counterion impurities?

  • Methodological Answer : Prepare a trifluoroacetic acid stock standard solution (0.1 mg/mL) and generate a calibration curve via serial dilution (0.2–2.0 µg/mL). Analyze samples using ion chromatography with conductivity detection or LC-MS. Resolution solutions containing chloride and trifluoroacetate (0.2 mg/mL and 0.5 mg/mL, respectively) can differentiate interfering anions .

Advanced Research Questions

Q. How can interference from trifluoroacetate counterions be mitigated in enzymatic assays (e.g., caspase-2 inhibition studies)?

  • Methodological Answer : Trifluoroacetate may chelate divalent cations or alter buffer pH, skewing enzymatic activity. Precipitate residual TFA by adding sodium deoxycholate (150 mg/100 mL) followed by trichloroacetic acid (72 g/100 mL) to remove interfering substances. Alternatively, dialyze the compound against assay buffer using a 1 kDa MWCO membrane to eliminate low-molecular-weight contaminants .

Q. How to resolve contradictions in caspase-2 inhibition data across different cell lysate models?

  • Methodological Answer : Variability may arise from differences in lysate preparation (e.g., protease activity, pH, or ionic strength). Standardize lysate protocols by using RIPA buffer with protease inhibitors and maintaining pH 7.4. Include a negative control with DEVD-CHO (a pan-caspase inhibitor) to confirm caspase-2 specificity. Cross-validate findings using recombinant caspase-2 in a cell-free system to isolate confounding factors .

Q. What environmental safety measures are required for disposal of trifluoroacetate-containing waste?

  • Methodological Answer : Trifluoroacetate salts are environmentally persistent and may form toxic degradation products. Neutralize waste by adjusting to pH 7–8 with sodium bicarbonate, followed by adsorption onto activated carbon. Dispose via certified hazardous waste facilities adhering to guidelines for perfluorinated compounds (PFCs). Environmental toxicity studies suggest avoiding direct release into water systems due to bioaccumulation risks .

Data Contradiction and Optimization

Q. Why do NMR spectra of Ac-VDVAD-CHO (trifluoroacetate salt) show unexpected peaks in deuterated solvents?

  • Methodological Answer : Trifluoroacetate-d (CF3COOD) is often used as an NMR solvent additive. If residual TFA-d is present, it may appear as a singlet at δ 11.5–12.5 ppm (¹H NMR) or ~116 ppm (¹⁹F NMR). Use high-purity deuterated solvents (e.g., D2O with 99.5% deuteration) and ensure thorough lyophilization to eliminate solvent-derived artifacts .

Q. How to optimize the solubility of Ac-VDVAD-CHO (trifluoroacetate salt) in aqueous buffers for in vitro studies?

  • Methodological Answer : The compound’s solubility is pH-dependent. Dissolve in 10 mM HCl (pH ~2) and gradually titrate to physiological pH using HEPES or phosphate buffers. For cell-based assays, add ≤0.01% DMSO as a cosolvent. Monitor solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.